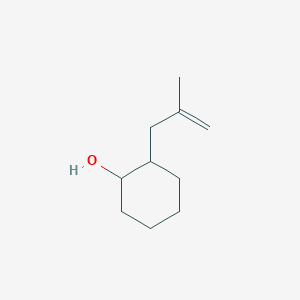![molecular formula C11H23NO B13307966 2-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13307966.png)
2-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol is an organic compound with the chemical formula C11H23NO. It is a cyclohexylamine derivative, characterized by the presence of a cyclohexane ring substituted with two methyl groups and an amino group attached to a propanol chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol typically involves the reaction of 2,6-dimethylcyclohexylamine with propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{2,6-Dimethylcyclohexylamine} + \text{Propylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or alcohols.
Aplicaciones Científicas De Investigación
2-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(2,6-Dimethylcyclohexyl)amino]ethylamine
- **2-[(2,6-Dimethylcyclohexyl)amino]butanol
- **2-[(2,6-Dimethylcyclohexyl)amino]pentanol
Uniqueness
2-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclohexane ring with two methyl groups and the propanol chain allows for specific interactions and reactivity that may not be observed in similar compounds .
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
2-[(2,6-dimethylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-8-5-4-6-9(2)11(8)12-10(3)7-13/h8-13H,4-7H2,1-3H3 |
Clave InChI |
VFJNRBAQAJDJJI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1NC(C)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



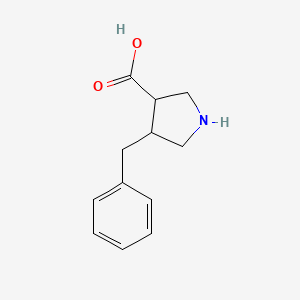


![N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide](/img/structure/B13307911.png)
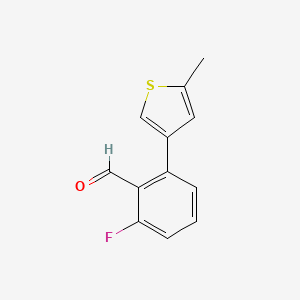
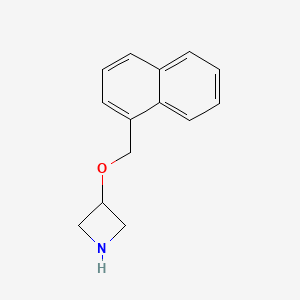
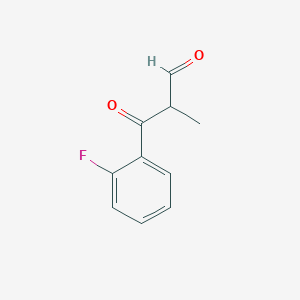

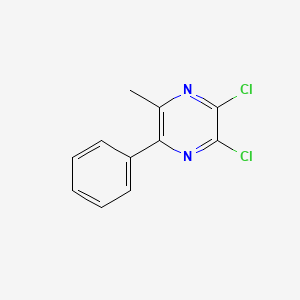

![tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]-N-ethylcarbamate](/img/structure/B13307943.png)
